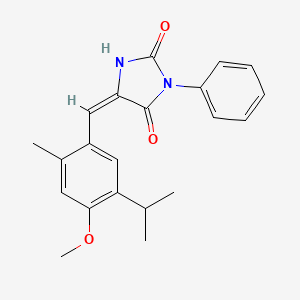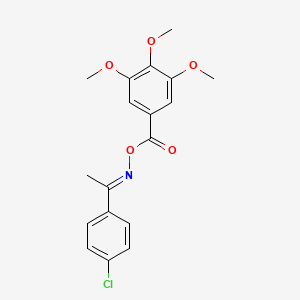
N-(tert-butyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-phenylcyclopropanecarboxamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 acts as a positive allosteric modulator of the GABA receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to its own binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to decreased anxiety and increased social behavior.
Biochemical and Physiological Effects
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA receptor in a dose-dependent manner, leading to a decrease in anxiety and an increase in social behavior in animal models. It has also been found to have anticonvulsant and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 in lab experiments is its specificity for the GABA receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and autism spectrum disorders. Another area of interest is its potential use as a tool for studying the role of the GABA receptor in normal and pathological brain function. Finally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 and its effects on other neurotransmitter systems.
Méthodes De Synthèse
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 can be synthesized through a multistep process. The first step involves the reaction of tert-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441.
Applications De Recherche Scientifique
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This modulation can lead to a decrease in anxiety and an increase in social behavior in animal models.
Propriétés
IUPAC Name |
N-tert-butyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)15-13(16)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSBJOHRGVDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

